Cas no 1343011-99-3 (3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde)

3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-pyrazin-2-yl-1H-pyrazole-4-carbaldehyde
- 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
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- インチ: 1S/C8H6N4O/c13-5-6-3-11-12-8(6)7-4-9-1-2-10-7/h1-5H,(H,11,12)
- InChIKey: IOWXVLKYODKXEM-UHFFFAOYSA-N
- SMILES: O=CC1C=NNC=1C1C=NC=CN=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 187
- XLogP3: -0.8
- トポロジー分子極性表面積: 71.5
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P220941-500mg |
3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
1343011-99-3 | 500mg |
$ 525.00 | 2022-06-03 | ||
Life Chemicals | F2198-3112-0.25g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 0.25g |
$631.0 | 2023-09-06 | |
Life Chemicals | F2198-3112-5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 5g |
$2103.0 | 2023-09-06 | |
TRC | P220941-100mg |
3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
1343011-99-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
TRC | P220941-1g |
3-(pyrazin-2-yl)-1h-pyrazole-4-carbaldehyde |
1343011-99-3 | 1g |
$ 815.00 | 2022-06-03 | ||
Life Chemicals | F2198-3112-10g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 10g |
$2944.0 | 2023-09-06 | |
Life Chemicals | F2198-3112-1g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 1g |
$701.0 | 2023-09-06 | |
Life Chemicals | F2198-3112-0.5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 0.5g |
$665.0 | 2023-09-06 | |
Life Chemicals | F2198-3112-2.5g |
3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde |
1343011-99-3 | 95%+ | 2.5g |
$1402.0 | 2023-09-06 |
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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4. Book reviews
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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6. Back matter
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1343011-99-3)
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, also known by its CAS number 1343011-99-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles and features a unique structural arrangement that confers it with a range of biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.
Chemical Properties and Structure:
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by its pyrazine and pyrazole moieties. The molecular formula of this compound is C9H6N4O, with a molecular weight of approximately 186.17 g/mol. The presence of the aldehyde functional group at the 4-position of the pyrazole ring imparts unique reactivity and chemical properties to the molecule. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Synthesis Methods:
The synthesis of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has been reported using various methodologies. One common approach involves the condensation of 2-hydrazinopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. Another method involves the reaction of 2-chloropyridine with hydrazine to form 2-hydrazinopyridine, which is then reacted with an aldehyde to yield the desired product. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.
Biological Activities:
3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. Recent research has shown that this compound exhibits potent anti-inflammatory and antioxidant properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and PI3K/Akt.
Potential Applications:
The diverse biological activities of 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde make it a valuable compound for further research and development in pharmaceuticals. Its anti-inflammatory properties suggest potential applications in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. The anticancer activity observed in preclinical studies opens up possibilities for its use in cancer therapy, either as a standalone treatment or in combination with other drugs.
Beyond its therapeutic applications, 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is also being explored for its utility in chemical synthesis and materials science. Its unique structural features make it a useful building block for constructing more complex molecules with tailored properties.
Conclusion:
In summary, 3-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1343011-99-3) is a multifaceted compound with significant potential in various fields of research and application. Its chemical properties, synthetic methods, biological activities, and potential applications highlight its importance in medicinal chemistry and pharmaceutical development. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
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